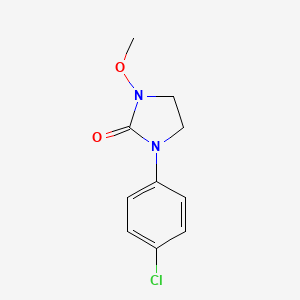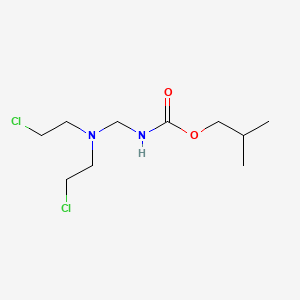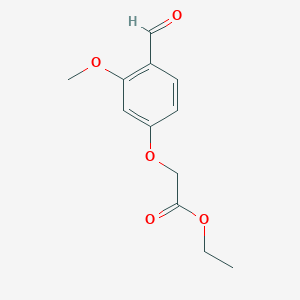
5-Isothiocyanato-4-methoxy-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isothiocyanato-4-methoxy-1,3-benzothiazole is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an isothiocyanate group (-N=C=S) and a methoxy group (-OCH3) attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanato-4-methoxy-1,3-benzothiazole typically involves the reaction of 4-methoxy-1,3-benzothiazole with thiophosgene (CSCl2) or other isothiocyanate precursors. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Starting Material: 4-methoxy-1,3-benzothiazole
Reagent: Thiophosgene (CSCl2) or other isothiocyanate precursors
Solvent: Anhydrous solvents like dichloromethane (DCM) or chloroform
Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to moderate heating
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Isothiocyanato-4-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzothiazole ring can undergo reduction to form dihydrobenzothiazoles.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents like DCM or ethanol, room temperature to mild heating.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), anhydrous conditions.
Major Products
Substitution Reactions: Thioureas, carbamates, dithiocarbamates
Oxidation Reactions: Aldehydes, carboxylic acids
Reduction Reactions: Dihydrobenzothiazoles
Scientific Research Applications
5-Isothiocyanato-4-methoxy-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Isothiocyanato-4-methoxy-1,3-benzothiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The isothiocyanate group can react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity.
Pathways Involved: The compound can induce oxidative stress and apoptosis in cells by generating reactive oxygen species (ROS) and activating apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1,3-benzothiazole: Lacks the isothiocyanate group, making it less reactive in nucleophilic substitution reactions.
5-Isothiocyanato-1,3-benzothiazole: Lacks the methoxy group, which affects its solubility and reactivity.
2-Isothiocyanato-1,3-benzothiazole: Different position of the isothiocyanate group, leading to different reactivity and biological activity.
Uniqueness
5-Isothiocyanato-4-methoxy-1,3-benzothiazole is unique due to the presence of both the isothiocyanate and methoxy groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
208458-63-3 |
|---|---|
Molecular Formula |
C9H6N2OS2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
5-isothiocyanato-4-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C9H6N2OS2/c1-12-9-6(10-4-13)2-3-7-8(9)11-5-14-7/h2-3,5H,1H3 |
InChI Key |
GZUPOWBAWQTSTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1N=CS2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)
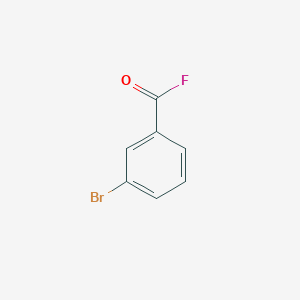
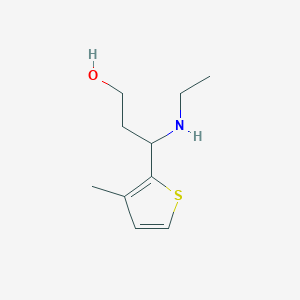
![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)
![7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B13951414.png)
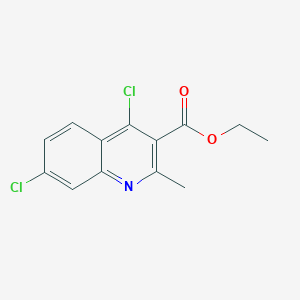
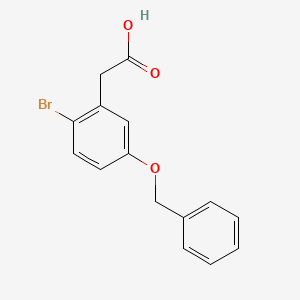
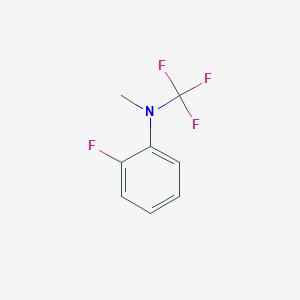
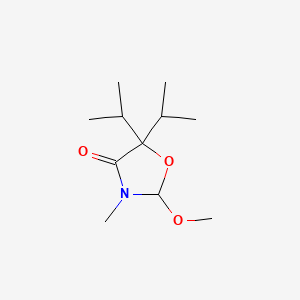
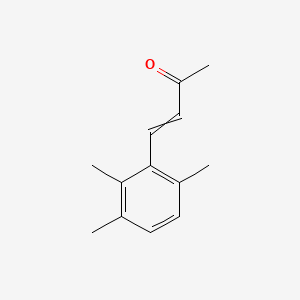
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)
